5-iodo-3-(pyridin-2-yldiazenyl)-1H-indol-2-ol
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Overview
Description
5-iodo-3-(pyridin-2-yldiazenyl)-1H-indol-2-ol is a complex organic compound that features an indole core substituted with an iodine atom and a pyridin-2-yldiazenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-iodo-3-(pyridin-2-yldiazenyl)-1H-indol-2-ol typically involves multi-step organic reactions. One common method includes the iodination of an indole derivative followed by the introduction of the pyridin-2-yldiazenyl group through diazotization and subsequent coupling reactions. The reaction conditions often require the use of strong acids, bases, and oxidizing agents to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle hazardous reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
5-iodo-3-(pyridin-2-yldiazenyl)-1H-indol-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like thiols or amines in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
5-iodo-3-(pyridin-2-yldiazenyl)-1H-indol-2-ol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-iodo-3-(pyridin-2-yldiazenyl)-1H-indol-2-ol involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-iodo-3-(pyridin-3-yldiazenyl)-1H-indol-2-ol
- 5-iodo-3-(pyridin-4-yldiazenyl)-1H-indol-2-ol
- 5-iodo-3-(pyridin-2-yl)-1H-indol-2-ol
Uniqueness
5-iodo-3-(pyridin-2-yldiazenyl)-1H-indol-2-ol is unique due to the specific positioning of the pyridin-2-yldiazenyl group, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different binding affinities and selectivities compared to its analogs.
Properties
IUPAC Name |
5-iodo-3-(pyridin-2-yldiazenyl)-1H-indol-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9IN4O/c14-8-4-5-10-9(7-8)12(13(19)16-10)18-17-11-3-1-2-6-15-11/h1-7,16,19H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCPVSRCWYRTKIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)N=NC2=C(NC3=C2C=C(C=C3)I)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9IN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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